molecular formula C10H7BrF3N3O2 B13052104 Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13052104
M. Wt: 338.08 g/mol
InChI Key: QGXBVFHRDNAXKL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation . The reaction is typically carried out in toluene at 120°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above demonstrates good functional group tolerance and can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents at the bromine position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Properties

Molecular Formula

C10H7BrF3N3O2

Molecular Weight

338.08 g/mol

IUPAC Name

ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)8-15-7-3-5(10(12,13)14)6(11)4-17(7)16-8/h3-4H,2H2,1H3

InChI Key

QGXBVFHRDNAXKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br

Origin of Product

United States

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